molecular formula C8H10F2N2O2 B2594873 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid CAS No. 2169193-87-5

3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid

Cat. No.: B2594873
CAS No.: 2169193-87-5
M. Wt: 204.177
InChI Key: AKOVQNUQMNHDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group and a propanoic acid moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with a suitable pyrazole precursor under specific conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materialsThe use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]propanoic acid is unique due to its specific combination of a difluoromethyl group and a propanoic acid moiety attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-[5-(difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h4,8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVQNUQMNHDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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